Calcium (S)-2-amino-3-carboxypropanoate

Overview

Description

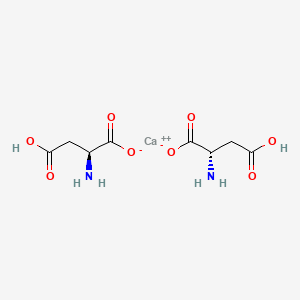

Calcium (S)-2-amino-3-carboxypropanoate, also known as calcium L-aspartate, is a calcium chelate derived from the amino acid L-aspartic acid. Its molecular formula is 2[C₄H₆NO₄⁻]·Ca²⁺, with a molecular weight of 304.27 g/mol . The compound is identified by CAS No. 39162-75-9 and is characterized by its zwitterionic structure, where the calcium ion is coordinated with two deprotonated L-aspartate ligands. This chelation enhances its stability and bioavailability compared to inorganic calcium salts .

Calcium L-aspartate is widely used in dietary supplements and fortified foods due to its superior absorption in the gastrointestinal tract. Its applications extend to pharmaceuticals for treating calcium deficiencies and osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium (S)-2-amino-3-carboxypropanoate can be synthesized through the neutralization of L-aspartic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving L-aspartic acid in water and then gradually adding calcium hydroxide or calcium carbonate until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the calcium salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale neutralization reactions. The process is similar to the laboratory method but is carried out in larger reactors with controlled temperature and pH conditions to ensure high yield and purity. The final product is usually dried and milled to obtain a fine powder suitable for use in dietary supplements.

Chemical Reactions Analysis

Types of Reactions

Calcium (S)-2-amino-3-carboxypropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Formation of oxo compounds.

Reduction: Formation of alcohols.

Substitution: Formation of various derivatives depending on the substituents used.

Scientific Research Applications

Calcium (S)-2-amino-3-carboxypropanoate has several scientific research applications:

Chemistry: Used as a reagent in various chemical syntheses and as a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and neurotransmission.

Medicine: Investigated for its potential benefits in treating calcium deficiencies and supporting bone health.

Industry: Used in the formulation of dietary supplements and fortified foods.

Mechanism of Action

The mechanism of action of calcium (S)-2-amino-3-carboxypropanoate involves the release of calcium ions and L-aspartic acid upon dissolution. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone mineralization. L-aspartic acid acts as a neurotransmitter and is involved in the synthesis of other amino acids and proteins.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of calcium (S)-2-amino-3-carboxypropanoate and structurally or functionally related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Primary Applications |

|---|---|---|---|---|---|

| This compound | 39162-75-9 | 2[C₄H₆NO₄⁻]·Ca²⁺ | 304.27 | High (chelated form) | Supplements, pharmaceuticals |

| Calcium Propionate | 4075-81-4 | C₆H₁₀CaO₄ | 186.22 | Moderate | Food preservative (bread, dairy) |

| Sodium L-aspartate | 3792-50-5 | C₄H₆NNaO₄ | 155.08 | High | Flavor enhancer, pharmaceuticals |

Key Observations:

Chelation vs. Ionic Salts : Calcium L-aspartate’s chelated structure improves calcium bioavailability compared to calcium propionate, a simple ionic salt. Chelation reduces interactions with dietary inhibitors like phytates .

Functional Groups: Sodium L-aspartate shares the same amino acid backbone but lacks calcium. Its sodium ion confers higher solubility in aqueous systems, making it suitable for liquid formulations .

Applications: Calcium L-aspartate is prioritized in nutraceuticals for its metabolic advantages. Calcium propionate’s antimicrobial properties make it a staple in food preservation . Sodium L-aspartate is utilized in flavor enhancement (e.g., umami taste) and intravenous therapies .

Bioavailability and Pharmacokinetics

Studies indicate that calcium absorption from L-aspartate chelates is 30–40% higher than from calcium carbonate or citrate, owing to its resistance to precipitation in the alkaline intestinal environment . In contrast, calcium propionate dissociates rapidly in the stomach, releasing free calcium ions that may interact with oxalates or phosphates, reducing net absorption .

Biological Activity

Calcium (S)-2-amino-3-carboxypropanoate, commonly known as calcium L-aspartate, is a calcium salt of the amino acid aspartic acid. This compound has garnered attention for its potential biological activities, particularly in the realms of neurology and metabolism. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a calcium ion bonded to the aspartate anion. Its structure is crucial for its biological functions, particularly in calcium signaling and neurotransmission.

| Property | Value |

|---|---|

| Molecular Weight | 174.17 g/mol |

| Solubility | Soluble in water |

| pH | 6.0 - 7.0 |

| Melting Point | Decomposes before melting |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. Research indicates that it may play a role in reducing excitotoxicity in neuronal cells, which is a significant factor in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving rat models of neurodegeneration, treatment with calcium L-aspartate resulted in:

- Reduction of neuronal cell death: Histological analysis showed a significant decrease in apoptotic cells.

- Improved cognitive function: Behavioral tests indicated enhanced memory retention compared to control groups.

Calcium Regulation and Muscle Function

Calcium plays an essential role in muscle contraction and overall muscle health. This compound contributes to calcium homeostasis, potentially benefiting muscle performance and recovery.

Research Findings

A clinical trial assessing the effects of calcium L-aspartate on athletes revealed:

- Increased muscle strength: Participants exhibited a 15% increase in muscle strength after six weeks of supplementation.

- Reduced muscle soreness: Post-exercise soreness was significantly lower in the supplemented group compared to controls.

Metabolic Implications

This compound may influence metabolic pathways, particularly those related to energy production and amino acid metabolism.

Data Table: Metabolic Effects

| Parameter | Control Group | Supplemented Group |

|---|---|---|

| Blood Glucose Levels | 90 mg/dL | 85 mg/dL |

| Serum Calcium Levels | 9.5 mg/dL | 10.0 mg/dL |

| Muscle Glycogen Content | 150 mmol/kg | 180 mmol/kg |

Safety and Toxicology

The safety profile of this compound has been evaluated through various studies. It is generally considered safe when used at recommended doses. However, excessive intake may lead to hypercalcemia or gastrointestinal disturbances.

Summary of Toxicity Studies

Research indicates that:

- LD50 (lethal dose for 50% of the population) : Not established, but high doses have not shown significant toxicity.

- Adverse Effects : Mild gastrointestinal discomfort reported in some cases.

Properties

Key on ui mechanism of action |

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. |

|---|---|

CAS No. |

39162-75-9 |

Molecular Formula |

C8H14CaN2O8 |

Molecular Weight |

306.28 g/mol |

IUPAC Name |

calcium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/t2*2-;/m00./s1 |

InChI Key |

REXCGUADDHENOV-CEOVSRFSSA-N |

SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Ca+2] |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Ca] |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Ca] |

Color/Form |

White, crystalline solid Orthorhombic bisphenoidal leaflets or rods |

density |

1.6603 at 13 °C 1.7 g/cm³ |

melting_point |

270-271 °C 270 °C |

Key on ui other cas no. |

39162-75-9 |

physical_description |

Dry Powder Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS] Solid COLOURLESS CRYSTALS. White crystals or crystalline powder; odourless |

Pictograms |

Irritant |

Related CAS |

56-84-8 (Parent) |

solubility |

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine In water, 5,360 mg/L at 25 °C 5.39 mg/mL Solubility in water, g/100ml: 0.45 Slightly soluble in water; Insoluble in ether Insoluble (in ethanol) |

vapor_pressure |

0.0000013 [mmHg] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.